molecular formula C20H21N5O2S B2860334 (4-((4-Methylthiazol-2-yl)methoxy)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1251635-09-2

(4-((4-Methylthiazol-2-yl)methoxy)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No. B2860334
CAS RN: 1251635-09-2
M. Wt: 395.48
InChI Key: NWZAAIWXQVORGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((4-Methylthiazol-2-yl)methoxy)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H21N5O2S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imaging Agent in Parkinson's Disease

A compound structurally related to (4-((4-Methylthiazol-2-yl)methoxy)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone, namely HG-10-102-01, was synthesized and proposed as a potential PET imaging agent for investigating LRRK2 enzyme activity in Parkinson's disease. The synthesis process involved a multi-step reaction with a notable efficiency in chemical yield, culminating in a radiochemical yield of 45-55% and a high specific activity. This application is significant for enhancing the understanding and diagnosis of Parkinson's disease by enabling the visualization of LRRK2 enzyme activity in vivo (Wang et al., 2017).

Anticonvulsant Drug Candidate

Another derivative, 1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one, was highlighted as a promising new anticonvulsant drug candidate named "Epimidin." Its related substances were analyzed using a newly developed HPLC method. The stability assessments under various stress conditions reveal its sensitivity to peroxide, alkali, and acid decomposition, leading to the formation of unidentified impurities, which is crucial for further development and safety evaluations of the drug (Severina et al., 2021).

Antimicrobial and Anti-inflammatory Agents

Research into the synthesis and biological evaluation of novel compounds with a similar chemical backbone has shown significant antimicrobial and anti-inflammatory properties. This includes the development of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating high COX-2 selectivity indices and potent analgesic and anti-inflammatory activities. These findings suggest potential applications in the development of new therapeutic agents targeting inflammation and pain management (Abu‐Hashem et al., 2020).

Tubulin Polymerization Inhibitors

A series of 10-(4-phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles were synthesized and evaluated for their effects on tumor cell growth, tubulin polymerization inhibition, and cell cycle arrest. Several analogues showed excellent antiproliferative properties with low nanomolar GI50 values against a wide range of cancer cell lines, indicating their potential as novel tubulin polymerization inhibitors. This research highlights the therapeutic potential of these compounds in cancer treatment by targeting the microtubule dynamics essential for cell division (Prinz et al., 2017).

properties

IUPAC Name

[4-[(4-methyl-1,3-thiazol-2-yl)methoxy]phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-15-14-28-18(23-15)13-27-17-5-3-16(4-6-17)19(26)24-9-11-25(12-10-24)20-21-7-2-8-22-20/h2-8,14H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZAAIWXQVORGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.